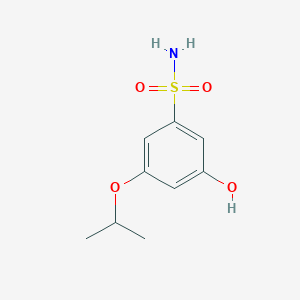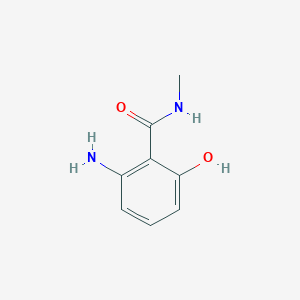![molecular formula C17H24BrN3O2 B14849719 tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)
tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a naphthyridine ring fused with a pyrrolidine ring, which is further substituted with a tert-butyl ester group. The presence of bromine and methyl groups adds to its chemical diversity, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves the use of organometallic reagents to form the spirocyclic structure.
Bromination and methylation: These functional groups are introduced through selective halogenation and alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, forming a variety of derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups, along with the spirocyclic structure, allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its biological effects and therapeutic potential.
Comparación Con Compuestos Similares
tert-Butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,2’-indole]: Similar spirocyclic structure but different functional groups.
Spiro[pyrrolidine-3,3’-oxindole]: Another spirocyclic compound with distinct biological activities.
Spiro[isoquinoline-4,3’-pyrrolidine]: Features a spirocyclic structure with an isoquinoline ring.
The uniqueness of tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the combination of the naphthyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H24BrN3O2 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
tert-butyl (2S)-6-bromo-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H24BrN3O2/c1-11-13(18)9-12-5-6-17(20-14(12)19-11)7-8-21(10-17)15(22)23-16(2,3)4/h9H,5-8,10H2,1-4H3,(H,19,20)/t17-/m0/s1 |
Clave InChI |
MOIPCUSCRBBQLX-KRWDZBQOSA-N |
SMILES isomérico |
CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
SMILES canónico |
CC1=C(C=C2CCC3(CCN(C3)C(=O)OC(C)(C)C)NC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)







![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)





